molecular formula C19H20N4O2 B2766789 N-cyclohexyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950254-50-9

N-cyclohexyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2766789
CAS No.: 950254-50-9
M. Wt: 336.395
InChI Key: LRCHWAYTGQNBIF-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1-phenyl group at position 1, a cyclohexyl-substituted carboxamide at position 4, and a furan-2-yl moiety at position 5. The triazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, which enhance interactions with biological targets .

Properties

IUPAC Name

N-cyclohexyl-5-(furan-2-yl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19(20-14-8-3-1-4-9-14)17-18(16-12-7-13-25-16)23(22-21-17)15-10-5-2-6-11-15/h2,5-7,10-14H,1,3-4,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCHWAYTGQNBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Phenyl Azide

Phenyl azide serves as the azide component. It is prepared by diazotization of aniline with sodium nitrite in acidic media, followed by azide formation using sodium azide:
$$
\text{C}6\text{H}5\text{NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{C}6\text{H}5\text{N}3 + \text{NaCl} + 2\text{H}2\text{O}
$$
Key conditions : Reaction at 0–5°C to prevent decomposition.

Preparation of Alkyne Precursor

The alkyne component, 5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester, is synthesized via Sonogashira coupling or esterification of a pre-functionalized alkyne:

  • Propargylation : Furan-2-carbaldehyde undergoes propargylation with propargyl bromide in the presence of K$$2$$CO$$3$$ to yield 2-(prop-2-yn-1-yloxy)furan.
  • Esterification : The alkyne is reacted with ethyl chloroformate to introduce the ester group.

Cycloaddition and Post-Functionalization

CuAAC Reaction

The phenyl azide and alkyne are reacted under Cu(I) catalysis to form the triazole core:
$$
\text{C}6\text{H}5\text{N}3 + \text{HC≡C-C}4\text{H}3\text{O} \xrightarrow{\text{CuSO}4/\text{NaAsc}} \text{C}6\text{H}5\text{N}3\text{C}3\text{H}2\text{-C}4\text{H}_3\text{O}
$$
Conditions :

  • Catalysts: CuSO$$4$$·5H$$2$$O (10 mol%) and sodium ascorbate (20 mol%).
  • Solvent: THF/H$$_2$$O (1:1) at room temperature for 12 hours.
  • Yield: 75–90%.

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using NaOH or LiOH:
$$
\text{RCOOEt} + \text{NaOH} \rightarrow \text{RCOONa} + \text{EtOH}
$$
Conditions :

  • 2 M NaOH, reflux for 4–6 hours.
  • Yield: >85%.

Amidation with Cyclohexylamine

The carboxylic acid is activated as an acyl chloride (using SOCl$$2$$) and reacted with cyclohexylamine:
$$
\text{RCOOH} + \text{SOCl}
2 \rightarrow \text{RCOCl} \xrightarrow{\text{C}6\text{H}{11}\text{NH}2} \text{RCONHC}6\text{H}_{11}
$$
Conditions :

  • Solvent: Dry dichloromethane, 0°C to room temperature.
  • Yield: 70–80%.

Alternative Synthetic Routes

One-Pot Sequential Reactions

Recent protocols combine CuAAC and amidation in a single pot to reduce purification steps:

  • In-situ activation : The triazole ester is hydrolyzed to the acid using LiOH, followed by coupling with cyclohexylamine using HATU/DIPEA.
  • Yield : 65–75%.

Solid-Phase Synthesis

Immobilized cyclohexylamine on Wang resin enables iterative coupling and cycloaddition, though yields are lower (50–60%).

Optimization and Challenges

Regioselectivity Control

CuAAC exclusively yields 1,4-disubstituted triazoles, avoiding the 1,5-regioisomer. Microwave-assisted reactions further enhance selectivity and reduce time (30 minutes vs. 12 hours).

Purification Challenges

  • Byproducts : Residual copper catalysts require removal via EDTA washes.
  • Chromatography : Silica gel chromatography (hexane/ethyl acetate) is critical for isolating the final carboxamide.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.21 (s, 1H, triazole-H), 7.72–7.68 (m, 2H, phenyl-H), 7.45–7.41 (m, 3H, phenyl-H), 7.32 (d, 1H, furan-H), 6.52 (dd, 1H, furan-H), 3.85–3.75 (m, 1H, cyclohexyl-H), 1.85–1.20 (m, 10H, cyclohexyl-H).
  • ESI-MS : m/z 337.2 [M+H]$$^+$$.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/H$$_2$$O) confirms >98% purity.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing CuSO$$_4$$ with Cu(I) iodide reduces costs by 40% without compromising yield.

Green Solvents

Ethanol/water mixtures are replacing THF to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-cyclohexyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. In vitro tests demonstrated effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

  • Objective : To evaluate the compound's effectiveness against Gram-positive and Gram-negative bacteria.
  • Findings :
    • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
    • Escherichia coli : MIC = 64 µg/mL

This suggests that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated through various experimental models.

Case Study: Anticancer Evaluation

  • Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings :
    • The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

This indicates promising anticancer activity, warranting further exploration in clinical settings.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound were also examined.

Case Study: Inflammation Model Study

  • Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings :
    • Treatment resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.

This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the furan and phenyl rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 5

The substituent at position 5 of the triazole ring significantly impacts biological activity and physicochemical properties:

Compound Name Position 5 Substituent Key Properties/Activities Reference
N-cyclohexyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide Furan-2-yl Aromatic, potential for π-π interactions
N-cyclohexyl-5-chloro-1,2,3-triazole-4-carboxamide (3c) Chloro Crystalline, halogen-mediated stability
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Amino Antiproliferative activity (renal cancer)
Ethyl 5-chloro-1,2,3-triazole-4-carboxylate (3h) Chloro + ester Halogenated derivative with ester group
  • Furan-2-yl vs. Halogens (Cl/Br): The furan group’s electron-rich aromatic system contrasts with the electronegative halogens in compounds like 3c and 5c . Halogens enhance stability and may improve binding to hydrophobic pockets, while furan could enable interactions with aromatic residues in enzyme active sites.
  • Furan-2-yl vs. Amino: Amino-substituted triazoles (e.g., 5-amino derivatives in ) exhibit antiproliferative activity, suggesting that electron-donating groups at position 5 may enhance cytotoxicity.
Position 1 and Carboxamide Modifications

Variations at position 1 (aryl groups) and the carboxamide side chain influence solubility and target affinity:

Compound Name Position 1 Substituent Carboxamide Group Notable Features Reference
This compound Phenyl Cyclohexyl Moderate lipophilicity
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide 2-Ethoxyphenyl 4-(5-Methyltriazolyl)phenyl Dual triazole motifs for enhanced binding
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl 2,4-Dimethoxyphenyl Selective activity against CNS cancer
  • Aryl vs. Alkyl Substitutions: Phenyl at position 1 is common in antiproliferative triazoles , while ethoxyphenyl (as in ) introduces steric and electronic variations that modulate activity.

Data Tables

Table 1: Comparative Analysis of Triazole-4-carboxamide Derivatives

Compound ID Position 1 Position 5 Carboxamide Group Key Activity/Property Reference
Target Compound Phenyl Furan-2-yl Cyclohexyl – (Theoretical)
3c (from ) Chloro Cyclohexyl Crystalline stability
MM4c (from ) 4-Fluorophenyl 4-Fluoroaniline Antiproliferative (method)
SNB-75 active 4-Fluorophenyl Amino 2,4-Dimethoxyphenyl GP = -27.30% (CNS cancer)

Biological Activity

N-cyclohexyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings on its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

The compound has the following chemical characteristics:

  • Molecular Formula : C19_{19}H20_{20}N4_{4}O2_{2}
  • Molecular Weight : 336.4 g/mol
  • CAS Number : 950254-50-9

Biological Activity Overview

Research indicates that this compound exhibits notable antiproliferative and antimicrobial activities. The following sections detail these activities based on recent studies.

Anticancer Activity

Several studies have evaluated the anticancer properties of triazole derivatives, including the compound . A significant study demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action :
    • Triazoles are known to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
    • In vitro studies have shown that compounds similar to this compound exhibit IC50_{50} values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil .
  • Efficacy Against Cancer Cell Lines :
    • The compound was tested against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). Results indicated significant antiproliferative effects with IC50_{50} values ranging from 1.4 μM to 9.39 μM across different studies .
    • Table 1 summarizes the IC50_{50} values for selected triazole derivatives against these cell lines.
CompoundCell LineIC50_{50} (μM)
N-cyclohexyl...MCF-71.8
N-cyclohexyl...HCT1162.6
N-cyclohexyl...HepG21.4

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity against common pathogens:

  • Microbial Targets :
    • Studies have reported effective inhibition against Escherichia coli and Staphylococcus aureus, indicating a broad-spectrum antimicrobial potential .
    • The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Studies

A series of case studies have been conducted to evaluate the biological activity of triazole derivatives, including this compound:

  • Study on Antiproliferative Activity :
    • A study synthesized various triazole derivatives and assessed their cytotoxicity against multiple cancer cell lines using MTT assays. The results highlighted that certain derivatives exhibited superior activity compared to standard treatments like doxorubicin .
  • Antimicrobial Efficacy Assessment :
    • Another investigation focused on evaluating the antimicrobial properties of synthesized triazoles against clinical isolates of bacteria. The study found that several compounds had minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Q & A

Q. What are the typical synthetic routes for N-cyclohexyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis involves a multi-step process, often starting with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Subsequent steps include carboxamide formation via condensation of the triazole carboxylic acid with cyclohexylamine under activating agents like EDC/HOBt. Solvents such as DMF or dichloromethane are used, with reaction temperatures optimized between 0–60°C to balance yield and purity .

Q. How is this compound characterized structurally?

Key techniques include:

  • X-ray crystallography : For unambiguous confirmation of the triazole ring geometry and substituent orientations. SHELXL is widely used for refinement .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify functional groups (e.g., furan protons at δ 6.2–7.4 ppm, cyclohexyl carbons at δ 25–35 ppm).
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

Q. What solvents and catalysts are optimal for its reactions?

Polar aprotic solvents (DMF, DMSO) enhance solubility during carboxamide coupling. Copper(I) iodide or ruthenium complexes are effective for regioselective triazole formation. Catalytic amounts (~5 mol%) minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies may arise from impurities or stereochemical variations. Methodological solutions include:

  • HPLC purification : To isolate enantiomers or remove byproducts.
  • Chiral chromatography : For resolving stereoisomers if the cyclohexyl group induces chirality.
  • Dose-response assays : To validate activity thresholds across independent studies .

Q. What computational methods aid in elucidating its mechanism of action?

  • Molecular docking : To predict binding affinity with biological targets (e.g., enzymes like CYP450 or kinases). Software such as AutoDock Vina integrates triazole-furan interactions.
  • DFT calculations : To model electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or ligand-target interactions .

Q. How can synthetic yields be improved without compromising purity?

  • Microwave-assisted synthesis : Reduces reaction time and side products during triazole formation.
  • Flow chemistry : Enhances control over exothermic steps (e.g., cycloaddition).
  • In situ monitoring : Raman spectroscopy tracks intermediate formation .

Q. What strategies address low solubility in biological assays?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to the carboxamide.
  • Nanoparticle encapsulation : Use liposomal carriers to improve bioavailability .

Data Analysis and Optimization

Q. How to analyze conflicting crystallographic data during refinement?

Disordered regions (e.g., cyclohexyl group conformers) require:

  • TWINABS : For handling twinned crystals.
  • SHELXL constraints : To model partial occupancy or thermal motion .

Q. What statistical tools validate reproducibility in SAR studies?

  • Multivariate analysis (PCA) : To correlate substituent effects (e.g., furan vs. phenyl) with activity.
  • ANOVA : For assessing batch-to-batch variability in synthetic protocols .

Comparative Structural Analysis

Q. How does this compound compare to structurally related analogs?

Compound Key Features Unique Advantages
N-Cyclohexyl-5-(furan-2-yl)-1-phenyl-triazole-4-carboxamideFuran for π-stacking; cyclohexyl for lipophilicityEnhanced metabolic stability vs. pyridine analogs
5-(Thiophen-2-yl) analogThiophene enhances electron densityHigher affinity for redox-active targets
N-Benzyl derivativeBenzyl improves solubilityReduced CNS penetration due to polarity

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